1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is a complex organic compound belonging to the class of spirocyclic isoquinolines. This compound is characterized by its unique spiro structure, which involves a bicyclic system where the isoquinoline and piperidine rings are fused together. The presence of the benzyl group further enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one typically involves multi-step organic reactions. One common method includes the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . The reaction is carried out in anhydrous toluene at elevated temperatures (140°C) under an argon atmosphere. The yields of the target compounds are generally high, and the reaction conditions are optimized to ensure the formation of the desired spirocyclic structure.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with modifications to scale up the process. The use of specialized catalysts and optimized reaction conditions would be essential for efficient large-scale production.
Chemical Reactions Analysis
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents used in these reactions include potassium tert-butoxide, manganese dioxide, and tert-butyl hydroperoxide . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one can be compared with other spirocyclic compounds such as:
2-Amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitriles: These compounds share a similar spirocyclic structure but differ in their functional groups and overall chemical properties.
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1'-benzylspiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one |
InChI |
InChI=1S/C20H22N2O/c23-19-14-17-8-4-5-9-18(17)20(21-19)10-12-22(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,23) |
InChI Key |
MFIIHRQDCJVGET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CC(=O)N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.